N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide
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Overview
Description
“N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide” is a complex organic compound containing a thiophene ring and a thiazepane ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Thiazepane is a seven-membered ring with five carbon atoms, one nitrogen atom, and one sulfur atom. The compound also contains an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and thiazepane rings would give the molecule a certain degree of rigidity. The oxygen, nitrogen, and sulfur atoms would likely be involved in polar bonds, giving the molecule regions of positive and negative charge .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the types of atoms it contains .Scientific Research Applications
Efficient Synthesis Techniques
One significant area of research involves the development of efficient synthesis techniques for thiazole and related derivatives. For instance, Li and Wang (2014) described a highly efficient one-pot, three-component synthesis method for benzodiazepine derivatives, showcasing advancements in the synthesis of complex molecules which could be relevant to the synthesis of compounds like N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial Activities
Research into thiazole and thiazepan derivatives has also highlighted their potential antimicrobial activities. Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, identifying compounds with significant antimicrobial activities, suggesting the utility of related compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Antitumor and Anticancer Properties
Moreover, studies have also investigated the antitumor and anticancer properties of compounds with similar structures. Shams et al. (2010) reported on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related chemical frameworks, revealing high inhibitory effects against various cancer cell lines (H. Shams et al., 2010).
Antifungal Agents
The potential of thiazole-based compounds as antifungal agents has been explored as well. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal activity, highlighting the versatility of related compounds in addressing fungal infections (D. Bardiot et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10(16)14-9-13(17)15-5-4-12(19-8-6-15)11-3-2-7-18-11/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKMDDUTBPWSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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